Cas no 16772-63-7 (Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)

Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- structure
16772-63-7 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
CAS-nummer:16772-63-7
MF:C15H22O4
MW:266.332785129547
CID:210628
PubChem ID:161192
Update Time:2025-04-19

Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
    • (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one
    • pereniporin B
    • (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
    • Naphtho(1,2-c)furan-3(1H)-one, 5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
    • (5R)-5,5aα,6,7,8,9,9a,9b-Octahydro-5β,9bα-dihydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
    • SCHEMBL21025895
    • DTXSID80937380
    • 5,9b-Dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
    • CHEMBL256709
    • 16772-63-7
    • Inchi: 1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1
    • InChI-sleutel: HLEGAPKZEJEXHT-FDRIWYBQSA-N
    • LACHT: O[C@]12COC(C1=C[C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)=O

Berekende eigenschappen

  • Exacte massa: 266.152
  • Monoisotopische massa: 266.152
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 467
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 66.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 463°C at 760 mmHg
  • Vlampunt: 173.4°C
  • Brekindex: 1.569
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